molecular formula C14H17BrN4O B213905 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B213905
M. Wt: 337.21 g/mol
InChI Key: QAUONMSZLOFWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 38-7271, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). This molecule has been extensively studied for its potential therapeutic applications in various diseases including cancer, Alzheimer's disease, and diabetes.

Mechanism of Action

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 is a selective inhibitor of GSK-3β, an enzyme that plays a key role in various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can modulate various signaling pathways including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. This modulation can lead to various cellular responses including cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to have various biochemical and physiological effects. In cancer cells, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can induce cell cycle arrest at the G2/M phase and promote apoptosis. In Alzheimer's disease, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can improve insulin sensitivity and glucose metabolism. However, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has also been shown to have some adverse effects including hepatotoxicity and neurotoxicity.

Advantages and Limitations for Lab Experiments

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a selective inhibitor of GSK-3β, which allows for specific modulation of the Wnt/β-catenin pathway. However, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 also has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has some adverse effects including hepatotoxicity and neurotoxicity, which can limit its use in vivo.

Future Directions

There are several future directions for 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 research. In cancer research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other chemotherapy drugs. In Alzheimer's disease research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other drugs that target beta-amyloid plaques. In diabetes research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in combination with other drugs that target glucose metabolism. Additionally, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 can be further studied for its potential use in other diseases including bipolar disorder and schizophrenia.

Synthesis Methods

The synthesis of 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 involves a series of chemical reactions. The starting material is 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(dimethylamino)aniline to form the final product, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271. The overall yield of this synthesis is approximately 20%.

Scientific Research Applications

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In diabetes research, 4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide 38-7271 has been shown to improve insulin sensitivity and glucose metabolism.

properties

Product Name

4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide

Molecular Formula

C14H17BrN4O

Molecular Weight

337.21 g/mol

IUPAC Name

4-bromo-N-[4-(dimethylamino)phenyl]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17BrN4O/c1-4-19-13(12(15)9-16-19)14(20)17-10-5-7-11(8-6-10)18(2)3/h5-9H,4H2,1-3H3,(H,17,20)

InChI Key

QAUONMSZLOFWOA-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.